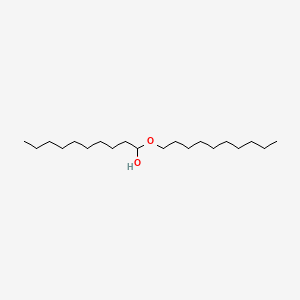![molecular formula C12H21NO5S B13802374 methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dioxothiazin ring and a propanoate ester, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate typically involves multiple steps:
Formation of the dioxothiazin ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,1-dioxo-3,6-dihydrothiazin ring.
Esterification: The propanoate ester is formed by reacting the intermediate with methanol in the presence of an acid catalyst.
Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyl groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Utilizing large reactors to carry out the synthesis in a stepwise manner.
Continuous flow synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-hydroxypropanoate: Similar structure but lacks the tert-butyl protection.
Ethyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H21NO5S |
|---|---|
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C12H21NO5S/c1-12(2,3)18-9-10(11(14)17-4)13-7-5-6-8-19(13,15)16/h5-6,10H,7-9H2,1-4H3/t10-/m0/s1 |
Clave InChI |
UJXBSCSZWLNHRN-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC[C@@H](C(=O)OC)N1CC=CCS1(=O)=O |
SMILES canónico |
CC(C)(C)OCC(C(=O)OC)N1CC=CCS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
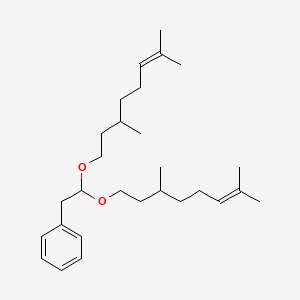
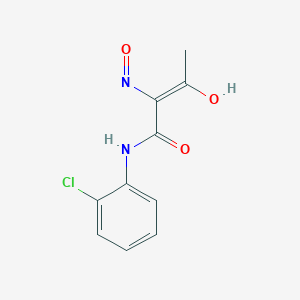
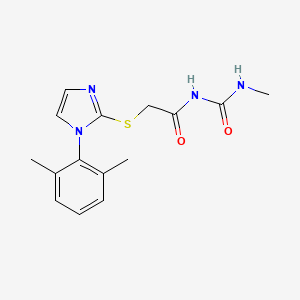
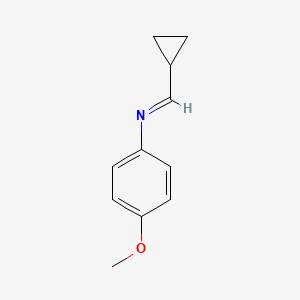
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
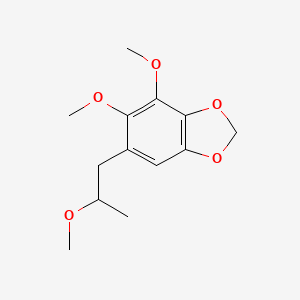
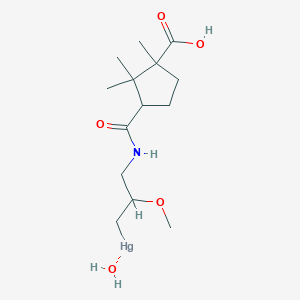
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)


